molecular formula C29H29FN2O5S B163742 3-((3-fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole CAS No. 443919-96-8

3-((3-fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole

Cat. No. B163742
M. Wt: 536.6 g/mol
InChI Key: WSCRVCJAJAXULJ-UHFFFAOYSA-N
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Description

Dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors are potential therapeutic agents for inflammatory diseases and for prostate cancer. CAY10416 is a dual COX-2/5-LO inhibitor with IC50 values of 50 and 3 nM, respectively. The selectivity of CAY10416 for COX is greater than 200-fold for COX-2 versus COX-1. COX-2/5-LO inhibitors such as CAY10416 are also apoptosis-inducing agents and are potentially useful in prostate cancer chemotherapy. In the PC3 human carcinoma cell line, CAY10416 exhibits a 45% inhibition of proliferation at 100 µM. In the LNCaP human carcinoma cell line, CAY10416 inhibits growth with an IC50 value of 83 µM.

Scientific Research Applications

1. Bioavailability and Toxicology

A study by Mano et al. (2004) explored the structure-activity relationships of related compounds, focusing on improving bioavailability and reducing toxicological side effects. They highlighted the importance of structural modifications to enhance these properties in such compounds (Mano et al., 2004).

2. Molecular Conformation and Hydrogen Bonding

Research by Chopra et al. (2007) and Trilleras et al. (2005) on similar compounds discussed the molecular conformation and intermolecular interactions such as hydrogen bonding. These studies are crucial in understanding the chemical behavior and stability of the compound (Chopra et al., 2007); (Trilleras et al., 2005).

3. Influence on Enzyme Inhibition

Charlier et al. (2004) studied compounds with pyrazole moieties to investigate their influence on COX-2 and 5-lipoxygenase (5-LOX) inhibition. These findings are significant in the context of pharmaceutical applications, particularly in inflammatory conditions (Charlier et al., 2004).

4. Potency as 5-Lipoxygenase Inhibitors

Crawley et al. (1992) investigated the potency of similar compounds as 5-lipoxygenase inhibitors, which is vital for their potential application in treating inflammatory conditions (Crawley et al., 1992).

5. Tautomerism and Solid-State Structure

The study by Cornago et al. (2009) on NH-pyrazoles, which are structurally related, examined tautomerism in solution and the solid state. Understanding these properties is crucial for the development of stable and effective pharmaceutical compounds (Cornago et al., 2009).

6. Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) performed molecular docking and quantum chemical calculations on similar compounds to predict their biological effects. Such studies are essential for the rational design of drugs (Viji et al., 2020).

properties

IUPAC Name

3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRVCJAJAXULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440229
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole

CAS RN

443919-96-8
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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